2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)
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Overview
Description
Bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate): is a complex organometallic compound It features a rhodium center coordinated with ethyl acetate and multiple isoindoline-1,3-dione derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate) typically involves the coordination of rhodium with ethyl acetate and isoindoline-1,3-dione derivatives. The process may include:
Preparation of Isoindoline-1,3-dione Derivatives: These derivatives can be synthesized from phthalic anhydride through a series of reactions involving amines and hydrazines.
Coordination with Rhodium: The isoindoline-1,3-dione derivatives are then coordinated with rhodium in the presence of ethyl acetate under controlled conditions, such as refluxing in acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the rhodium center.
Reduction: Reduction reactions may also occur, affecting the rhodium and the organic ligands.
Substitution: Ligand substitution reactions are common, where the ethyl acetate or isoindoline-1,3-dione derivatives can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Anticancer Research: Isoindoline-1,3-dione derivatives have shown promise in anticancer research, particularly in inducing apoptosis in cancer cells.
Industry:
Materials Science: The compound’s unique structure may be explored for applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action for bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate) involves the interaction of its rhodium center with various substrates. The rhodium can facilitate electron transfer processes, making it an effective catalyst. The isoindoline-1,3-dione derivatives may also interact with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate: This compound features similar isoindoline-1,3-dione derivatives and has been studied for its transformations with various nucleophiles.
Phthalic Anhydride Derivatives: These compounds share structural similarities and are used in a wide range of organic transformations.
Uniqueness: Bis(?(2)-rhodium(2+)) ethyl acetate tetrakis(2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate) is unique due to its rhodium center and the specific coordination environment provided by the ethyl acetate and isoindoline-1,3-dione derivatives. This combination imparts distinct catalytic and biological properties not commonly found in similar compounds.
Properties
Molecular Formula |
C72H56N4O18Rh2 |
---|---|
Molecular Weight |
1471.0 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) |
InChI |
InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4 |
InChI Key |
HPPXXODRLNJMGM-UHFFFAOYSA-J |
Canonical SMILES |
CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |
Origin of Product |
United States |
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